2-(Tert-butyl)phenyl trifluoromethanesulfonate
CAS No.:
Cat. No.: VC13835700
Molecular Formula: C11H13F3O3S
Molecular Weight: 282.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13F3O3S |
---|---|
Molecular Weight | 282.28 g/mol |
IUPAC Name | (2-tert-butylphenyl) trifluoromethanesulfonate |
Standard InChI | InChI=1S/C11H13F3O3S/c1-10(2,3)8-6-4-5-7-9(8)17-18(15,16)11(12,13)14/h4-7H,1-3H3 |
Standard InChI Key | AZQMAJJXUBCFCX-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Canonical SMILES | CC(C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The compound features a phenyl ring substituted at the ortho position with a tert-butyl group () and a trifluoromethanesulfonate ester (). The tert-butyl group imparts significant steric bulk, influencing reactivity in substitution reactions, while the trifluoromethanesulfonate group enhances electrophilicity due to its strong electron-withdrawing nature .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 282.28 g/mol | |
CAS Number | 198206-03-0 | |
Purity | 98% | |
Hazard Code | C (Corrosive) |
Notably, data on boiling point, density, and melting point remain uncharacterized in available literature, highlighting gaps for future research.
Spectral Data and Analytical Characterization
While explicit spectral data (e.g., -NMR, -NMR) for this compound are absent in the reviewed sources, analogous trifluoromethanesulfonate esters exhibit distinct signals. For example, in -NMR, the tert-butyl group typically resonates as a singlet at ~1.3 ppm, while aromatic protons appear downfield due to the electron-withdrawing Tf group . The -NMR signal for the group is expected near -75 ppm .
Synthesis and Optimization
General Synthetic Strategy
The synthesis of 2-(tert-butyl)phenyl trifluoromethanesulfonate likely follows methodologies analogous to those described for related aryl triflates. A proven approach involves the reaction of trifluoromethanesulfonic anhydride () with a phenolic precursor under controlled conditions . For instance, in Patent CN106008282A, trifluoromethanesulfonate esters are synthesized via the reaction of with orthoformate esters in a 1:1 molar ratio at 25°C, yielding products with >75% efficiency .
Reaction Scheme:
Here, represents 2-(tert-butyl)phenol. The reaction is typically conducted under anhydrous conditions with a base (e.g., pyridine) to neutralize the generated triflic acid () .
Optimization Challenges
The steric hindrance from the tert-butyl group may necessitate prolonged reaction times or elevated temperatures compared to less hindered analogs. For example, the synthesis of isopropyl trifluoromethanesulfonate required 15 minutes at 25°C , whereas the tert-butyl variant might demand stricter control to prevent side reactions such as sulfonation or decomposition.
Applications in Organic Synthesis
Cross-Coupling Reactions
2-(tert-Butyl)phenyl trifluoromethanesulfonate serves as a superior leaving group in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. The triflate group’s high electrophilicity facilitates oxidative addition to palladium(0) complexes, while the tert-butyl substituent stabilizes transition states via steric effects .
Photoacid Generators (PAGs)
In materials science, aryl triflates are precursors to photoacid generators used in photoresists. For example, bis(4-tert-butylphenyl)iodonium triflate (CAS 84563-54-2) releases triflic acid upon UV exposure, enabling pattern formation in semiconductor manufacturing . The tert-butyl group enhances solubility in organic matrices, a property leveraged in advanced lithography .
Recent Research Advancements
Regioselective Functionalization
Studies on benzynes demonstrate that trifluoromethanesulfonylation exhibits regioselectivity influenced by steric and electronic factors . For unsymmetrical benzynes, the tert-butyl group directs sulfonylation to the less hindered position, achieving >80% regioselectivity in model systems . This principle extends to 2-(tert-butyl)phenyl derivatives, where the bulky substituent governs reaction pathways in nucleophilic aromatic substitutions.
Computational Insights
Density functional theory (DFT) calculations reveal that the tert-butyl group raises the activation energy for para-substitution by 5–10 kcal/mol compared to meta-positions, rationalizing observed selectivity trends . These insights guide the design of tailored triflate esters for synthetic applications.
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